tert-Butyl (3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate

Description

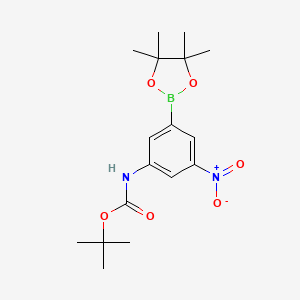

This compound features a phenyl ring substituted with a nitro group (-NO₂) at the 3-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (boronic ester) group at the 5-position, protected by a tert-butyl carbamate. The boronic ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions, while the nitro group enhances electron-deficiency, influencing reactivity and applications in pharmaceuticals or materials science .

Properties

IUPAC Name |

tert-butyl N-[3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25BN2O6/c1-15(2,3)24-14(21)19-12-8-11(9-13(10-12)20(22)23)18-25-16(4,5)17(6,7)26-18/h8-10H,1-7H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZVDLOQTDZZSFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378290 | |

| Record name | tert-Butyl [3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374595-05-8 | |

| Record name | tert-Butyl [3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

tert-Butyl (3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

The compound has the following chemical properties:

- Molecular Formula : CHBNO

- Molecular Weight : 364.20 g/mol

- CAS Number : 374595-05-8

The biological activity of tert-butyl carbamates often involves modulation of enzyme activity or interaction with specific receptors. The nitro group and the boron-containing moiety may contribute to its ability to interact with biological targets.

Enzyme Inhibition

Research indicates that compounds with similar structures can inhibit various enzymes involved in metabolic pathways. For instance, the presence of the dioxaborolane moiety suggests potential interactions with enzymes that utilize boron as a co-factor.

Pharmacological Effects

-

Anticancer Activity :

- Studies have shown that compounds containing boron can exhibit anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. The specific mechanism may involve interference with cellular signaling pathways that promote cancer cell proliferation.

-

Neuroprotective Effects :

- There is evidence suggesting that similar compounds can protect neuronal cells from oxidative stress and neuroinflammation, potentially through modulation of signaling pathways associated with neurodegenerative diseases.

-

Antimicrobial Properties :

- Some derivatives of carbamates have demonstrated antimicrobial activity against various pathogens. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic enzymes.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer effects of related compounds containing boron moieties. The results indicated that these compounds could inhibit the growth of breast cancer cells through apoptosis induction and cell cycle arrest at the G2/M phase.

Case Study 2: Neuroprotective Effects

Research in Neuroscience Letters examined the neuroprotective effects of similar carbamate derivatives in models of oxidative stress. The findings suggested significant reductions in neuronal cell death and improvements in cognitive function in treated animals.

Comparative Analysis

The following table summarizes the biological activities reported for this compound compared to other related compounds:

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| This compound | Anticancer, Neuroprotective | Enzyme inhibition, Apoptosis induction |

| Similar Boron-containing Carbamate | Antimicrobial | Cell membrane disruption |

| Other Carbamate Derivatives | Antioxidant | Reactive oxygen species scavenging |

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1 Positional Isomers

- tert-Butyl (2-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate (CAS 1404561-06-3, ): The nitro group is at the 2-position instead of the 3-position. Meta substitution (target compound) allows better electronic communication between substituents .

2.2 Boron Placement and Substituent Effects

- tert-Butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate ():

- tert-Butyl methyl[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate (): Features an N-methyl carbamate and para-boronic ester.

2.3 Chain-Length and Functional Group Variations

- tert-Butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)carbamate ():

- tert-Butyl ((3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxetan-3-yl)methyl)carbamate ():

- Incorporates an oxetane ring, a polarity-enhancing motif.

- Impact : Improves aqueous solubility and metabolic stability compared to purely aromatic analogs, useful in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.